2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1)
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1)
Brand Name:
Vulcanchem
CAS No.:
118499-70-0
VCID:
VC0039990
InChI:
InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
SMILES:
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Molecular Formula:
C12H19ClN2O
Molecular Weight:
242.74 g/mol
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1)
CAS No.: 118499-70-0
Main Products
VCID: VC0039990
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol
CAS No. | 118499-70-0 |
---|---|
Product Name | 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1) |
Molecular Formula | C12H19ClN2O |
Molecular Weight | 242.74 g/mol |
IUPAC Name | 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride |
Standard InChI | InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2 |
Standard InChIKey | SBTIBNSPYUUNGA-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl |
Canonical SMILES | C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl |
PubChem Compound | 6917941 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume